molecular formula C23H16FNO3 B2620000 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923156-83-6

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No.: B2620000
CAS No.: 923156-83-6
M. Wt: 373.383
InChI Key: LAGLHMHKFDVLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic small molecule based on the 4H-chromen-4-one (chromone) scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. This compound is offered exclusively for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Chromone derivatives, such as this benzamide, are frequently investigated in oncology research. Structurally similar compounds have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) models . The presence of the 4-fluorophenyl substituent is associated with enhanced bioactivity, making this compound a valuable candidate for structure-activity relationship (SAR) studies and anti-cancer drug discovery efforts . Furthermore, the chromone core is a recognized privileged structure in neuroscience research. Related compounds are explored for their potential to interact with key neurological targets. Research indicates that chromone derivatives can act as cholinesterase inhibitors , which is a validated therapeutic approach for investigating the symptomatic management of neurodegenerative conditions . By modulating acetylcholine levels in the synaptic cleft, such compounds provide a tool for studying cholinergic neurotransmission, memory, and cognitive function . Researchers can utilize this compound to probe these mechanisms or as a starting point for developing novel neurotherapeutic agents.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-4-2-3-5-18(14)23(27)25-17-10-11-21-19(12-17)20(26)13-22(28-21)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGLHMHKFDVLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has been investigated for its potential as an anticancer agent. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The unique combination of chromenone and benzamide moieties suggests mechanisms involving enzyme inhibition and apoptosis induction.

Case Study:
In vitro studies revealed that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating promising anticancer activity.

Research indicates that this compound may interact with specific biological targets, making it a candidate for drug development. Its ability to inhibit enzymes related to cancer cell proliferation has been documented.

Biological Activity Data:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity. Its structural characteristics allow it to serve as an intermediate in various chemical processes.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
  • Structure : Differs in the position of the fluorine atom (2-fluorophenyl vs. 4-fluorophenyl).
  • Molecular weight: 359.356 g/mol (C₂₂H₁₄FNO₃) .
2-Fluoro-N-[2-(3-Methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
  • Structure: Combines a 2-fluorobenzamide with a 3-methylphenyl group on the chromenone.
  • This compound highlights the trade-off between substituent bulk and pharmacokinetic properties .

Benzamide Substituent Modifications

N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
  • Structure : Replaces the 2-methyl group with a 3,4,5-trimethoxybenzamide .
  • Impact: The electron-rich methoxy groups may enhance hydrogen bonding but increase molecular weight (463.43 g/mol, C₂₅H₂₀FNO₆). This could improve target interaction but reduce metabolic stability .
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
  • Structure : Substitutes the para-fluorine with a bromo atom and replaces the methyl group with an unsubstituted benzamide.
  • Impact: Bromine’s larger atomic radius and polarizability may alter binding kinetics. Molecular weight: 420.3 g/mol (C₂₂H₁₄BrNO₃) .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide (Target) C₂₃H₁₆FNO₃ 373.38 4-Fluorophenyl, 2-methylbenzamide
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide C₂₂H₁₄FNO₃ 359.36 2-Fluorophenyl, benzamide
2-Fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide C₂₃H₁₆FNO₃ 373.38 2-Fluorobenzamide, 3-methylphenyl
N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide C₂₅H₂₀FNO₆ 463.43 4-Fluorophenyl, 3,4,5-trimethoxybenzamide
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide C₂₂H₁₄BrNO₃ 420.30 Phenyl, 4-bromobenzamide

Research Findings and Implications

  • Fluorine Position : Para-substituted fluorophenyl derivatives (e.g., the target compound) generally exhibit better target engagement than ortho-substituted analogs due to reduced steric clashes .
  • Methyl vs. Methoxy Groups : The 2-methyl group in the target compound balances lipophilicity and steric effects, whereas bulkier substituents like trimethoxybenzamide () may hinder cellular uptake despite enhanced polarity .

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic compound that belongs to the class of chromenyl derivatives. Its unique structure, characterized by a fluorophenyl group and a chromenone core, provides a foundation for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C21_{21}H16_{16}FNO3_{3}
  • Molecular Weight : 359.36 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom enhances lipophilicity, which may significantly influence its pharmacokinetic properties and biological interactions.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Preliminary studies suggest that similar compounds in this class exhibit significant anticancer properties. For instance, derivatives of flavopiridol have shown efficacy against various cancers such as leukemia and breast cancer through mechanisms like apoptosis activation and cell cycle arrest .
    • The compound's potential to inhibit tumor growth is likely linked to its ability to modulate key signaling pathways involved in cancer progression.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes relevant in metabolic pathways. Research into related compounds has indicated their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have demonstrated anti-inflammatory activities, suggesting that this compound may also possess this property. This could make it a candidate for developing treatments for inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1Investigated the anticancer effects of flavopiridol derivatives; showed significant apoptosis induction in cancer cell lines.
Study 2Explored enzyme inhibition properties; identified potential for treating Alzheimer’s disease through cholinesterase inhibition.
Discussed the synthesis and potential applications in drug development; highlighted the need for further pharmacological profiling.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Chromenone Core : The chromenone core is synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester.
  • Introduction of Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group into the chromenone structure.
  • Final Coupling Reaction : The final step involves coupling the chromenone derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the desired product.

Q & A

Q. Table 1: Synthetic Route Comparison

StepMethodYield RangeKey References
Chromenone CoreAcid-catalyzed cyclization60–75%
Fluorophenyl AdditionSuzuki coupling50–65%
Benzamide FormationAmidation70–85%

Basic: What structural characterization techniques are essential for confirming the identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of molecular geometry and substituent positioning. For chromenone derivatives, single-crystal analysis resolves ambiguities in carbonyl and fluorophenyl orientations .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirm amide bond formation (δ 8.1–8.5 ppm for NH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 418.12 for C₂₃H₁₆FNO₃) .

Note : Cross-validation using ≥2 techniques is critical to address signal overlap in NMR or crystal defects .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination. Reference compounds (e.g., staurosporine) ensure assay validity .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, with careful optimization of incubation times to avoid false negatives .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final amidation step?

Methodological Answer:

  • Base Selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .
  • Solvent Screening : Test dichloroethane (DCE) or toluene for improved coupling efficiency.
  • Temperature Gradients : Perform reactions at 0°C (to reduce side reactions) followed by gradual warming to room temperature .

Q. Table 2: Amidation Optimization

ConditionYield ImprovementReference
DMAP as base+15–20%
DCE as solvent+10%
Low-temperature step+12%

Advanced: How to resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer:

  • Force Field Adjustment : Use AMBER or CHARMM with explicit solvent models to better simulate fluorophenyl π-π interactions .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
  • Dynamic Simulations : Run molecular dynamics (MD) for >100 ns to account for protein flexibility, which static docking may miss .

Advanced: What strategies improve solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-oxo position to improve bioavailability .
  • pH Adjustment : Buffer solutions at pH 6.5–7.4 mimic physiological conditions and prevent precipitation .

Basic: What analytical methods ensure purity (>95%) for biological testing?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for chromenone absorption .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • TLC Monitoring : Pre-screen reactions using silica plates (ethyl acetate/hexane = 3:7) .

Advanced: How to investigate the compound’s mechanism of action when initial assays show non-specific inhibition?

Methodological Answer:

  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Off-Target Profiling : Use kinase/phosphatase panels (e.g., Eurofins) to identify cross-reactivity .
  • CRISPR Knockouts : Validate target engagement by comparing IC₅₀ in wild-type vs. gene-edited cell lines .

Advanced: How to scale up synthesis for preclinical studies without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for chromenone cyclization .
  • Recrystallization Optimization : Use ethanol/water (7:3) for higher yield of pure crystals .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.